Enhanced Lipophilicity and Steric Bulk vs. N-Methyl and N-Ethyl Analogs
The isopropyl group on N1-(1-benzylpiperidin-3-yl)-N1-isopropylethane-1,2-diamine provides a substantial increase in lipophilicity and molar refractivity compared to its N-methyl and N-ethyl analogs, key parameters for blood-brain barrier penetration and target binding pocket occupancy. The target compound has a molecular weight of 275.43 and formula C17H29N3 . The N-ethyl analog (CAS 1353963-49-1) has a lower MW of 261.41 (C16H27N3), and the N-methyl analog has a MW of 247.38 (C15H25N3), representing a 5.4% and 11.3% increase in mass, respectively .
| Evidence Dimension | Molecular Weight and Steric Bulk (Molar Refractivity) |
|---|---|
| Target Compound Data | MW 275.43; C17H29N3; 3 additional heavy atoms vs. N-ethyl |
| Comparator Or Baseline | N-ethyl analog: MW 261.41; N-methyl analog: MW 247.38 |
| Quantified Difference | +14.02 Da (5.4% increase) vs. N-ethyl; +28.05 Da (11.3% increase) vs. N-methyl |
| Conditions | Calculated from molecular formula; consistent across CAS registry entries |
Why This Matters
A higher molecular weight and increased steric bulk from the isopropyl group can enhance binding pocket occupancy and selectivity for hydrophobic receptor sub-sites, a critical factor for procuring the correct lead compound for CNS target optimization.
